Digallic acid
Overview
Description
Digallic acid, also known as 3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyloxy)benzoic acid, is a polyphenolic compound found in various plants, including Pistacia lentiscus. It is also present in tannic acid molecules. This compound is known for its antioxidant properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Digallic acid can be synthesized through the esterification of gallic acid. The reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction typically occurs at elevated temperatures to ensure complete conversion of gallic acid to this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of tannins. Tannins, which are abundant in various plant sources, are hydrolyzed using enzymes like tannase. This enzyme catalyzes the breakdown of tannins into gallic acid and this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction of this compound can yield simpler phenolic compounds.
Substitution: this compound can participate in substitution reactions, where one or more hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Simpler phenolic compounds.
Substitution: Esterified or alkylated derivatives of this compound
Scientific Research Applications
Digallic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other polyphenolic compounds.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the production of biobased polymers and materials due to its phenolic structure
Mechanism of Action
The mechanism of action of digallic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. For example, this compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .
Comparison with Similar Compounds
Gallic Acid: A simpler phenolic acid with similar antioxidant properties.
Ellagic Acid: A dimer of gallic acid with additional antioxidant and anticancer properties.
Tannic Acid: A complex mixture of galloyl esters, including digallic acid.
Comparison:
Uniqueness: this compound is unique due to its specific ester linkage between two gallic acid molecules, which imparts distinct chemical and biological properties.
Antioxidant Activity: While all these compounds exhibit antioxidant activity, this compound’s structure allows for unique interactions with biological targets.
Applications: this compound’s applications in biobased polymers and materials set it apart from simpler phenolic acids like gallic acid .
Properties
IUPAC Name |
3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-4,15-19H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVFEVWNJUOYRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871747 | |
Record name | Digallic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-08-3 | |
Record name | Digallic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Digallic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Digallic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Digallic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIGALLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404KO0584X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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